N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid
Brand Name: Vulcanchem
CAS No.: 869492-47-7
VCID: VC16807501
InChI: InChI=1S/C15H21NO6S/c1-15(2,3)10-4-6-11(7-5-10)23(21,22)16-12(14(19)20)8-9-13(17)18/h4-7,12,16H,8-9H2,1-3H3,(H,17,18)(H,19,20)/t12-/m0/s1
SMILES:
Molecular Formula: C15H21NO6S
Molecular Weight: 343.4 g/mol

N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid

CAS No.: 869492-47-7

Cat. No.: VC16807501

Molecular Formula: C15H21NO6S

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid - 869492-47-7

Specification

CAS No. 869492-47-7
Molecular Formula C15H21NO6S
Molecular Weight 343.4 g/mol
IUPAC Name (2S)-2-[(4-tert-butylphenyl)sulfonylamino]pentanedioic acid
Standard InChI InChI=1S/C15H21NO6S/c1-15(2,3)10-4-6-11(7-5-10)23(21,22)16-12(14(19)20)8-9-13(17)18/h4-7,12,16H,8-9H2,1-3H3,(H,17,18)(H,19,20)/t12-/m0/s1
Standard InChI Key XYHPYJCOGJVMKO-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Features

N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid (C<sub>15</sub>H<sub>21</sub>NO<sub>7</sub>S) is characterized by a molecular structure comprising two distinct regions:

  • L-Glutamic Acid Backbone: Retains the α-amino and dual carboxylic acid groups, critical for its role in biological systems.

  • 4-tert-Butylbenzenesulfonyl Substituent: Introduces steric bulk and electron-withdrawing effects, altering solubility and reactivity .

The tert-butyl group enhances lipophilicity, potentially improving membrane permeability, while the sulfonyl group contributes to hydrogen-bonding capacity and stability against enzymatic degradation .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves sulfonylation of L-glutamic acid’s amino group using 4-tert-butylbenzenesulfonyl chloride under alkaline conditions. A representative procedure is outlined below:

Step 1: Protection of Carboxylic Acids
L-Glutamic acid is first protected at its γ-carboxylic acid using tert-butyl esters to prevent unwanted side reactions. This step mirrors methodologies described for poly-α-glutamic acid derivatives, where tert-butyl esters are employed to suppress pyroglutamate formation .

Step 2: Sulfonylation Reaction
The amino group is reacted with 4-tert-butylbenzenesulfonyl chloride in tetrahydrofuran (THF) or dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). The reaction proceeds via nucleophilic attack, yielding the sulfonamide intermediate .

Step 3: Deprotection
The tert-butyl ester is cleaved using trifluoroacetic acid (TFA), regenerating the free carboxylic acid group. Final purification is achieved via recrystallization or chromatography .

Reaction Conditions and Yields

ParameterValue
Temperature0–25°C
Reaction Time4–6 hours
SolventTHF/Dichloromethane
CatalystDMAP (5–10 mol%)
Yield65–75%

Physical and Chemical Properties

Spectroscopic Data

  • <sup>1</sup>H-NMR (D<sub>2</sub>O, 400 MHz): δ 1.25 (s, 9H, tert-butyl), 2.10–2.45 (m, 2H, β-CH<sub>2</sub>), 2.60–2.85 (m, 2H, γ-CH<sub>2</sub>), 4.30 (t, 1H, α-CH), 7.60–7.90 (m, 4H, aromatic) .

  • IR (KBr): 1740 cm<sup>-1</sup> (C=O, carboxylic acid), 1350 cm<sup>-1</sup> (S=O), 1160 cm<sup>-1</sup> (C-O) .

Thermodynamic Properties

PropertyValue
Melting Point185–188°C (dec.)
SolubilityDMSO > Water > Ethanol
pKa (Carboxylic Acid)3.9 ± 0.1
LogP1.8

The compound’s solubility profile aligns with Boc-protected glutamic acid derivatives, where tert-butyl groups enhance organic solvent compatibility .

Applications and Research Findings

Pharmaceutical Relevance

The sulfonyl moiety facilitates interactions with enzymatic active sites, making this compound a candidate for:

  • Enzyme Inhibition: Potential as a transition-state analog for glutamate-decarboxylase or sulfotransferases.

  • Prodrug Design: Enhanced lipophilicity may improve blood-brain barrier penetration for neurological therapeutics .

Materials Science

The tert-butyl group’s steric bulk stabilizes supramolecular assemblies, as observed in metal-organic frameworks (MOFs) incorporating sulfonated ligands . Preliminary studies suggest utility in:

  • Coordination Polymers: Interaction with Cu(II) or Ni(II) ions forms stable complexes with catalytic activity .

  • Surface Modification: Sulfonyl groups enhance adhesion to metallic substrates in coating applications.

ConditionSpecification
Temperature2–8°C (desiccated)
Light ExposureAmber glass containers
Shelf Life24 months

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